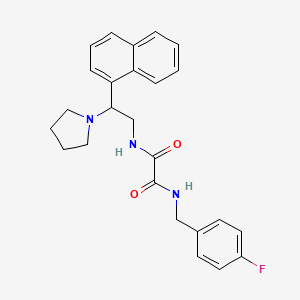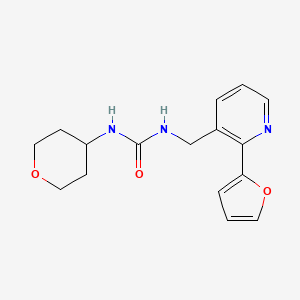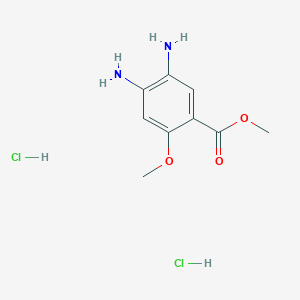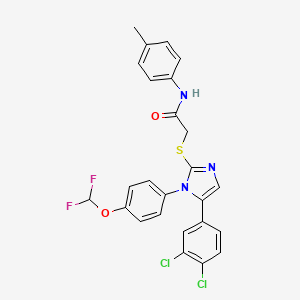![molecular formula C11H14F2N2O B2752848 2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine CAS No. 2201280-11-5](/img/structure/B2752848.png)
2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine” were not found, a sustainable synthesis method has been developed for similar compounds . This method involves electrochemical conversion of nitro groups, which provides direct access to the previously understudied class of N-hydroxy heterocycles .Scientific Research Applications
Synthesis and Antifolate Properties
2-Carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone, through a four-step process and thermal condensation with 2,4,6-triaminopyrimidine, leads to the synthesis of a novel deazaaminopterin analogue. This compound showed potency comparable to methotrexate in vitro for DHFR and L1210 cell growth inhibition. It exhibited a significant transport advantage over methotrexate for influx into L1210 cells and was active against the E 0771 murine mammary solid tumor, suggesting potential antifolate properties for cancer treatment research (Degraw et al., 1992).
Alkylation of Benzene with Cyclic Ethers
Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, leading to the synthesis of phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation. This process highlights the reactivity of cyclic ethers in producing alkylated products, which can be isolated in good to reasonable yields. It indicates the potential for designing biologically active heterocycles by introducing aryloxydifluoromethyl substituents (Molnár et al., 2003).
Synthesis of Thiopyrimidine and Thiazolopyrimidines
A series of novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives were synthesized starting from 2-methyl-cyclohexanone and aromatic aldehydes. These compounds were tested as antimicrobial agents, suggesting their potential application in developing new antimicrobial therapies (Hawas et al., 2012).
Multicomponent Synthesis of Pyrimidine Derivatives
A multicomponent reaction involving 4-oxo-3,4-dihydroquinazolinyl-2-guanidine with active methylene compounds demonstrated the synthesis of hydropyrimidine and dihydropyrimidnone derivatives through a cycloaddition reaction mechanism. This efficient and environmentally friendly method offers a simpler experimental procedure for synthesizing a variety of pyrimidine derivatives, which could have applications in drug development and medicinal chemistry (Mohamed et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxy-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-8-4-7-14-10(15-8)16-9-2-5-11(12,13)6-3-9/h4,7,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRKDLWERTXBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2752767.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2752771.png)
![(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2752772.png)

![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2752775.png)


![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)
![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)

